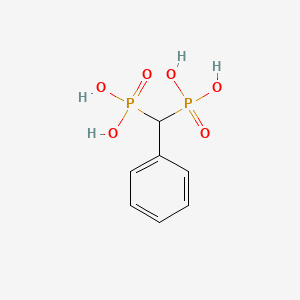
(Phenyl-phosphono-methyl)-phosphonic acid
Overview
Description
RU78783 is a small molecule compound belonging to the class of organic compounds known as bisphosphonates. These compounds contain two phosphonate groups linked together through a carbon atom. RU78783 has a chemical formula of C7H10O6P2 and a molecular weight of 252.0982 g/mol . It is primarily studied for its interactions with the proto-oncogene tyrosine-protein kinase Src, a key player in cellular signaling pathways .
Preparation Methods
The synthetic routes and reaction conditions for RU78783 are not extensively documented in the public domain. general methods for synthesizing bisphosphonates typically involve the reaction of phosphorous acid derivatives with carbonyl compounds under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
RU78783, like other bisphosphonates, can undergo various chemical reactions, including:
Oxidation: Bisphosphonates can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert bisphosphonates to their corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RU78783 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of bisphosphonates in various chemical reactions.
Mechanism of Action
RU78783 exerts its effects by binding to the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This binding inhibits the activity of Src, which is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting Src, RU78783 can potentially disrupt abnormal signaling pathways associated with cancer .
Comparison with Similar Compounds
- Alendronate
- Risedronate
- Zoledronate
- Etidronate
These compounds share the bisphosphonate structure but differ in their specific targets and applications .
Properties
Molecular Formula |
C7H10O6P2 |
|---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
[phenyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
FRLTXWJJMCIUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














